Itraconazol-d5

Descripción general

Descripción

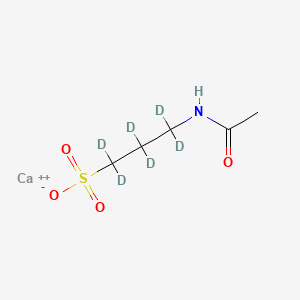

Itraconazol-d5 es un análogo marcado con deuterio del itraconazol, un medicamento antifúngico. Este compuesto se utiliza principalmente en estudios científicos como estándar interno para métodos bioanalíticos basados en espectrometría de masas. El marcado con deuterio ayuda en la cuantificación precisa del itraconazol compensando las posibles variaciones en el proceso analítico .

Aplicaciones Científicas De Investigación

Itraconazole-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the precise quantification of itraconazole.

Biology: Helps in studying the metabolism and pharmacokinetics of itraconazole in biological systems.

Medicine: Used in clinical research to monitor itraconazole levels in patients and study its pharmacodynamics.

Industry: Employed in the development and quality control of itraconazole formulations

Mecanismo De Acción

Itraconazol-d5, al igual que el itraconazol, ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14-α-desmetilasa dependiente del citocromo P-450 fúngico. Esta inhibición bloquea la conversión del lanosterol en ergosterol, un componente vital de las membranas celulares fúngicas. La interrupción de la síntesis de ergosterol conduce a una alteración de la función de la membrana celular y, en última instancia, a la muerte de las células fúngicas .

Compuestos similares:

Itraconazol: La versión no deuterada del this compound.

Fluconazol: Otro agente antifúngico triazol con un mecanismo de acción similar.

Voriconazol: Un agente antifúngico triazol de espectro más amplio.

Comparación: this compound es único debido a su marcado con deuterio, que proporciona una mayor estabilidad y precisión en los métodos analíticos. En comparación con el fluconazol y el voriconazol, el this compound se utiliza específicamente en entornos de investigación para la cuantificación precisa y la monitorización de los niveles de itraconazol .

Análisis Bioquímico

Biochemical Properties

Itraconazole-d5 interacts with various enzymes and proteins, primarily through its inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Itraconazole-d5 disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane and ultimately cell death .

Cellular Effects

Itraconazole-d5 has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation of gastric cancer cells and induce apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in these cells . Furthermore, it has been found to confer cytoprotection against neurodegenerative disease-associated abnormal protein aggregation .

Molecular Mechanism

The molecular mechanism of action of Itraconazole-d5 involves its binding to the active site of the 14α-demethylase enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane . Additionally, Itraconazole-d5 has been found to disrupt mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and activation of AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, Itraconazole-d5 has been shown to have temporal effects on cellular function. For instance, it has been found to induce apoptosis and cell cycle arrest in gastric cancer cells over time . Moreover, it has been reported that the turnover of UapA, a transporter sensitive to membrane lipid content modification, occurs during its trafficking and by enhanced endocytosis, and is partly dependent on autophagy and Hect-type HulA Rsp5 ubiquitination .

Dosage Effects in Animal Models

The effects of Itraconazole-d5 have been observed to vary with different dosages in animal models. For instance, in dogs, the dosage for dermatophytosis is 5 mg/kg, administered orally every 24 hours until mycological cure . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered Itraconazole-d5 in doses >10 mg/kg .

Metabolic Pathways

Itraconazole-d5 is involved in the metabolic pathway of ergosterol synthesis, where it inhibits the enzyme 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de itraconazol-d5 implica la incorporación de átomos de deuterio en la molécula de itraconazol. Un método común es el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, se pueden utilizar disolventes deuterados como cloroformo deuterado o metanol deuterado en la reacción para introducir átomos de deuterio en la molécula .

Métodos de producción industrial: La producción industrial de this compound suele implicar una síntesis a gran escala utilizando reactivos y disolventes deuterados. El proceso puede incluir etapas como la cristalización, la purificación y la encapsulación para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Itraconazol-d5 se somete a varias reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar hidroxi-itraconazol-d5.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula por otros átomos o grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como los halógenos o los agentes alquilantes.

Productos principales formados:

Hidroxi-itraconazol-d5: Formado mediante oxidación.

This compound reducido: Formado mediante reducción.

This compound sustituido: Formado mediante reacciones de sustitución.

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación precisa del itraconazol.

Biología: Ayuda a estudiar el metabolismo y la farmacocinética del itraconazol en los sistemas biológicos.

Medicina: Se utiliza en la investigación clínica para monitorizar los niveles de itraconazol en los pacientes y estudiar su farmacodinamia.

Industria: Empleado en el desarrollo y control de calidad de las formulaciones de itraconazol

Comparación Con Compuestos Similares

Itraconazole: The non-deuterated version of itraconazole-d5.

Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

Voriconazole: A broader-spectrum triazole antifungal agent.

Comparison: Itraconazole-d5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical methods. Compared to fluconazole and voriconazole, itraconazole-d5 is specifically used in research settings for accurate quantification and monitoring of itraconazole levels .

Propiedades

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-VXTATNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water and dilute acidic solutions | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

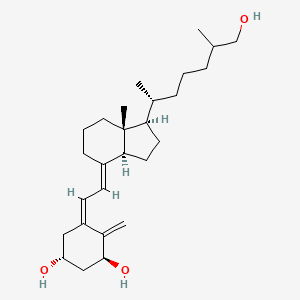

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)